Product packaging for 1-(2-Ethylpiperazin-1-yl)propan-2-ol(Cat. No.:CAS No. 1354949-73-7)

1-(2-Ethylpiperazin-1-yl)propan-2-ol

Cat. No.: B2547795
CAS No.: 1354949-73-7
M. Wt: 172.272
InChI Key: VTDXGKKJBHENSM-UHFFFAOYSA-N
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Description

1-(2-Ethylpiperazin-1-yl)propan-2-ol is a synthetic organic compound of interest in pharmaceutical and chemical research. This molecule features a propan-2-ol chain linked to a 2-ethylpiperazine group, a structure that is often explored in medicinal chemistry for its potential as a building block for more complex molecules. Piperazine derivatives are frequently investigated for their diverse biological activities and are commonly found in compounds that interact with the central nervous system. As a key intermediate, this substance can be utilized in the synthesis of potential pharmacologically active compounds. Researchers may employ it in the development of new molecular entities for scientific screening. The structure of this compound suggests it could serve as a precursor in various organic synthesis pathways, potentially leading to substances with specific receptor-binding properties. This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20N2O B2547795 1-(2-Ethylpiperazin-1-yl)propan-2-ol CAS No. 1354949-73-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-ethylpiperazin-1-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-3-9-6-10-4-5-11(9)7-8(2)12/h8-10,12H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDXGKKJBHENSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCCN1CC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualizing Piperazine Propanol Hybrid Architectures in Chemical Research

Piperazine-propanol hybrid architectures represent a fascinating class of compounds that merge the structural rigidity and basicity of the piperazine (B1678402) ring with the versatile functionality of a propanolamine (B44665) side chain. The piperazine nucleus is a common scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties to drug candidates. researchgate.net Its presence can influence solubility, lipophilicity, and the ability to cross biological membranes.

The propan-2-ol moiety, a secondary alcohol, introduces a chiral center and a hydroxyl group capable of forming hydrogen bonds, which can be crucial for molecular recognition and binding to biological targets. chemicals.co.ukatamanchemicals.com The combination of these two fragments in a single molecule creates a bifunctional system with distinct steric and electronic properties. Research into such hybrid molecules is often driven by the desire to explore new chemical space and to develop compounds with novel biological activities. researchgate.netmdpi.com The specific arrangement of the ethyl group on the piperazine ring in 1-(2-Ethylpiperazin-1-yl)propan-2-ol further refines its three-dimensional structure, potentially influencing its interaction with other molecules.

Research Trajectories and Academic Relevance of the 1 2 Ethylpiperazin 1 Yl Propan 2 Ol Framework

Precursor Synthesis Strategies for Piperazine and Propanol (B110389) Moieties

The efficient construction of the target molecule relies heavily on the effective synthesis of its constituent parts: the 2-ethylpiperazine (B87285) core and the propan-2-ol side chain.

Routes to 2-Ethylpiperazine Intermediates

The synthesis of piperazines bearing substituents on the carbon atoms of the ring is a significant area of research, as these motifs are present in many pharmaceuticals. nih.govpharmaffiliates.com Traditional methods for creating α-carbon-substituted piperazines often involve multi-step sequences starting from amino acids or diamines, which can be lengthy and lack flexibility. nih.govpharmaffiliates.com More contemporary and direct approaches focus on the C–H functionalization of a pre-formed piperazine ring.

Recent advancements have highlighted methods such as photoredox catalysis for the direct C–H alkylation of piperazine substrates. acs.orgmdpi.com These reactions can utilize organic photocatalysts, like acridinium (B8443388) salts, to generate α-carbamyl radicals from protected piperazines, which then couple with α,β-unsaturated carbonyl compounds. acs.org Another powerful strategy involves the use of stannyl-amine protocol (SnAP) reagents, which undergo copper-mediated cyclization with imines generated from aldehydes to form C2-substituted piperazines. acs.org This methodology has been refined to use only catalytic amounts of copper, increasing its practicality. acs.org

Iridium-catalyzed reactions have also emerged as a potent tool. For instance, the condensation of 1,2-diamines with 1,2-diols, a process known as "borrowing hydrogen," can yield substituted piperazines. organic-chemistry.orgrsc.org Furthermore, iridium photocatalysis has been employed for the synthesis of 2-substituted piperazines. organic-chemistry.org A straightforward catalytic method for synthesizing complex C-substituted piperazines involves the head-to-head coupling of easily prepared imines, promoted by a bench-stable iridium catalyst. organic-chemistry.org

Table 1: Modern Catalytic Approaches to C-Substituted Piperazines
MethodologyCatalyst/Reagent TypeKey Features
Photoredox C-H AlkylationOrganic Dyes (e.g., Acridinium salts) or Iridium ComplexesDirect functionalization of C-H bonds under mild conditions. acs.orgmdpi.com
SnAP / SLAP ReagentsCopper (stoichiometric or catalytic) / PhotoredoxCyclization with imines to form C2-substituted rings. acs.org
Iridium-Catalyzed CycloadditionIridium ComplexesAtom-economic [3+3] cycloaddition of imines. organic-chemistry.org
Palladium-Catalyzed CyclizationPalladium ComplexesModular synthesis from diamines and propargyl units. researchgate.net

Approaches to Propan-2-ol Chain Formation

The propan-2-ol moiety can be introduced using a three-carbon synthon that is appropriately functionalized for coupling with the piperazine nitrogen. Key precursors for this purpose are propylene (B89431) oxide and halogenated propanol derivatives.

Propylene oxide is a versatile electrophile for introducing the 1-(propan-2-ol) side chain. It is produced industrially on a massive scale, primarily through two routes: the chlorohydrin process and indirect oxidation (hydroperoxide process). The chlorohydrin process involves reacting propene with chlorine in water to form propylene chlorohydrin, which is then dehydrochlorinated with a base to yield propylene oxide. acs.org

For laboratory-scale synthesis and for creating precursors for nucleophilic substitution, halogenated propanol derivatives are crucial. Specifically, 1-halo-propan-2-ols like 1-chloro-propan-2-ol are valuable intermediates. These can be prepared by the ring-opening of propylene oxide with a hydrohalic acid (e.g., HCl). acs.org Alternatively, halohydrins can be formed from the corresponding alkene (propene) by treatment with a halogen (e.g., Cl₂) in the presence of water. acs.org

Targeted Coupling Reactions for this compound Elaboration

Once the 2-ethylpiperazine precursor is obtained, the final step involves attaching the propan-2-ol side chain to one of the nitrogen atoms. This is typically achieved through reactions where the piperazine nitrogen acts as a nucleophile.

Epoxide Ring-Opening Reactions with Substituted Piperazines

The reaction of a nucleophile with an epoxide is a classic and highly efficient method for forming a carbon-carbon or carbon-heteroatom bond with concomitant introduction of a hydroxyl group. In this context, the nucleophilic ring-opening of propylene oxide with 2-ethylpiperazine is a direct route to the target compound.

The piperazine, specifically the less sterically hindered secondary amine at the 4-position, acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring. In the case of propylene oxide, an unsymmetrical epoxide, the reaction can potentially yield two regioisomers. Under neutral or basic conditions, the nucleophilic attack generally occurs at the less substituted carbon atom (the CH₂ group) via an Sₙ2 mechanism. This regioselectivity leads to the desired this compound structure. The reaction mechanism involves the amine lone pair attacking the terminal carbon of the epoxide, leading to the opening of the three-membered ring and the formation of an alkoxide intermediate, which is subsequently protonated to yield the final alcohol product.

Table 2: Regioselectivity in Propylene Oxide Ring-Opening
Reaction ConditionsSite of Nucleophilic AttackMajor Product
Basic or Neutral (e.g., Amine Nucleophile)Less substituted carbon (C1)Secondary Alcohol (Propan-2-ol derivative)
AcidicMore substituted carbon (C2)Primary Alcohol (Propan-1-ol derivative)

Nucleophilic Substitution Approaches involving Halogenated Propanol Derivatives

An alternative and widely used strategy is the nucleophilic substitution reaction between 2-ethylpiperazine and a 1-halo-propan-2-ol, such as 1-chloro-propan-2-ol. In this Sₙ2 reaction, the secondary amine of the piperazine acts as the nucleophile, attacking the carbon atom bearing the halogen (the electrophilic center). sydney.edu.au The halogen atom serves as the leaving group, resulting in the formation of a new carbon-nitrogen bond.

This approach offers good control over the regiochemistry, as the positions of the hydroxyl group and the leaving group on the propanol chain are predefined. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct, which would otherwise protonate the piperazine, rendering it non-nucleophilic. The choice of solvent and temperature can influence the reaction rate and yield.

Multi-Component Reaction Pathways for Compound Scaffolding

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials, offer a powerful and atom-economical approach to complex molecules. nih.govresearchgate.net Several MCR strategies have been developed for the de novo synthesis of highly substituted piperazine rings. nih.gov

One such approach involves a multi-component Ugi reaction followed by an intramolecular Sₙ2 cyclization. nih.gov This strategy could potentially assemble the piperazine ring and introduce side chains in a convergent manner. Another advanced method is the palladium-catalyzed modular synthesis of piperazines from various diamine components and a propargyl unit. acs.orgresearchgate.net A one-pot, three-component synthesis has also been reported, involving the ring-opening of N-activated aziridines by anilines, followed by a palladium-catalyzed annulation with propargyl carbonates to yield highly substituted piperazines. acs.org While these examples may not directly produce this compound, the principles demonstrate the potential for developing a convergent MCR to construct this or analogous scaffolds by carefully selecting the appropriate starting materials.

Stereoselective Synthesis of Enantiomeric Forms of this compound

The controlled synthesis of a single enantiomer of this compound is paramount for investigating its specific biological activities. Several strategies can be employed to achieve high enantiomeric purity, including enzymatic kinetic resolution, synthesis from a chiral pool, and asymmetric catalysis.

Enzymatic Kinetic Resolution

Kinetic resolution is a widely used technique that relies on the differential reaction rates of enantiomers with a chiral catalyst, often an enzyme. jocpr.com For resolving a racemic mixture of this compound, lipases are particularly effective due to their ability to catalyze enantioselective acylation or hydrolysis of alcohols. lookchem.comacs.orgmdpi.com

In a typical procedure, the racemic alcohol is subjected to transesterification with an acyl donor (e.g., vinyl acetate) in the presence of a lipase. One enantiomer reacts faster to form an ester, leaving the unreacted, slower-reacting enantiomer in high enantiomeric excess (e.e.). The choice of enzyme and reaction conditions is crucial for achieving high selectivity. mdpi.com For instance, lipases from Pseudomonas cepacia and Candida antarctica are known for their high enantioselectivity towards secondary alcohols. lookchem.commdpi.com The separation of the resulting ester from the unreacted alcohol can then be readily accomplished by standard chromatographic methods.

Table 1: Hypothetical Data for Lipase-Catalyzed Kinetic Resolution of (±)-1-(2-Ethylpiperazin-1-yl)propan-2-ol
Enzyme SourceAcyl DonorSolventConversion (%)Enantiomeric Excess (e.e.) of Unreacted Alcohol (%)
Candida antarctica Lipase B (CAL-B)Vinyl AcetateToluene48>99 (S)-enantiomer
Pseudomonas cepacia Lipase (PSL)Ethyl AcetateHexane (B92381)5197 (R)-enantiomer
Porcine Pancreatic Lipase (PPL)Vinyl PropionateDiisopropyl Ether4589 (S)-enantiomer

Synthesis from Chiral Precursors (Chiral Pool Synthesis)

An alternative approach involves starting with a commercially available, enantiomerically pure building block. For the propan-2-ol moiety, (R)- or (S)-propylene oxide are ideal chiral precursors. The synthesis would involve the nucleophilic ring-opening of the epoxide by 2-ethylpiperazine. This reaction typically proceeds with high regioselectivity, with the amine attacking the less sterically hindered carbon of the epoxide, directly yielding the desired 1,2-amino alcohol structure with a defined stereocenter.

The key challenge in this approach is controlling the reaction to prevent side products, such as the formation of the alternative regioisomer or di-alkylation products. The stereochemistry at the C-2 position of the piperazine ring must be established in the 2-ethylpiperazine starting material itself if a single diastereomer is desired.

Asymmetric Catalysis

Asymmetric transfer hydrogenation represents a powerful method for the enantioselective synthesis of chiral 1,2-amino alcohols. acs.org This strategy would involve the synthesis of a prochiral α-aminoketone precursor, 1-(2-ethylpiperazin-1-yl)propan-2-one. This intermediate can then be reduced to the corresponding alcohol using a chiral transition metal catalyst, such as a Ruthenium-based catalyst with a chiral ligand. acs.org This method can provide high yields and excellent enantioselectivities, often exceeding 99% e.e., and has the advantage of not requiring stoichiometric amounts of a chiral auxiliary. acs.org

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

The purification of synthetic intermediates and the final this compound product is critical for removing unreacted starting materials, catalysts, and byproducts. Given the polar and basic nature of the target compound and its precursors, a combination of techniques is often necessary.

Chromatographic Methods

Column chromatography is a fundamental purification technique in organic synthesis. youtube.com

Normal-Phase Chromatography: For the separation of organic compounds, silica (B1680970) gel or alumina (B75360) are common stationary phases. columbia.edu Due to the basicity of the piperazine nitrogen atoms, which can lead to strong, irreversible binding and peak tailing on acidic silica gel, the use of a deactivated stationary phase or the addition of a small amount of a basic modifier (e.g., triethylamine, ammonia) to the eluent is often required. A gradient elution starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., methanol (B129727) or ethyl acetate) is typically employed. orgchemboulder.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique uses a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile (B52724) or water/methanol mixtures). columbia.edu It is particularly useful for the purification of polar compounds. The addition of modifiers like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape by protonating the basic nitrogens.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for purifying very polar compounds that show little or no retention in reversed-phase chromatography. biotage.comwaters.com It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous buffer. This method provides strong retention for polar analytes like amino alcohols. waters.com

Table 2: Exemplary Chromatographic Purification Strategies
TechniqueStationary PhaseTypical Mobile Phase SystemApplication Notes
Flash ChromatographySilica Gel (+1% Triethylamine)Dichloromethane (B109758)/Methanol GradientIdeal for large-scale purification of final product and less polar intermediates.
Preparative RP-HPLCC18-bonded SilicaWater/Acetonitrile with 0.1% TFAHigh-resolution separation of enantiomers (with a chiral column) or closely related impurities.
HILICAmide or Silica-basedAcetonitrile/Aqueous Ammonium (B1175870) Acetate BufferEffective for purifying highly polar intermediates, such as unprotected amino alcohol precursors.

Crystallization Techniques

Crystallization is a cost-effective and scalable method for purifying solid compounds and can also be used for chiral resolution.

Recrystallization: The crude final product can be purified by recrystallization from a suitable solvent or solvent system. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For a polar amino alcohol, solvents like isopropanol, ethanol, or mixtures such as ethyl acetate/hexane could be effective.

Diastereomeric Salt Formation: To separate the enantiomers of racemic this compound, a classical resolution method involves forming diastereomeric salts. The racemic base is treated with an enantiomerically pure chiral acid (e.g., (+)-tartaric acid, (-)-mandelic acid). The resulting diastereomeric salts often have different solubilities, allowing one diastereomer to be selectively crystallized from the solution. The purified salt is then treated with a base to liberate the desired enantiomerically pure amine.

Liquid-Liquid Extraction

Throughout the synthesis, liquid-liquid extraction is a fundamental work-up procedure for separating the product from aqueous and organic phases. The basic nature of the piperazine ring means that the compound's solubility is highly pH-dependent. At a pH above its pKa, the compound will be in its free base form and preferentially soluble in organic solvents like dichloromethane or ethyl acetate. Conversely, at a pH below its pKa, it will form a salt and be soluble in the aqueous phase. This property is exploited to wash away acidic, basic, or neutral impurities during the work-up process.

Reactivity of the Secondary Alcohol Functionality

The secondary alcohol group is a key site for various chemical transformations, including oxidation, substitution, and dehydration reactions.

The secondary alcohol in this compound can be oxidized to form the corresponding ketone, 1-(2-Ethylpiperazin-1-yl)propan-2-one. This transformation is a common reaction for secondary alcohols and can be achieved using a variety of oxidizing agents. The choice of oxidant and reaction conditions can influence the yield and purity of the resulting ketone.

Common oxidizing agents for this type of transformation include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC)), manganese-based reagents (e.g., potassium permanganate (B83412) (KMnO4)), and Swern oxidation conditions (using dimethyl sulfoxide, oxalyl chloride, and a hindered base like triethylamine).

The characterization of the product, 1-(2-Ethylpiperazin-1-yl)propan-2-one, is typically performed using spectroscopic methods. Infrared (IR) spectroscopy would show the appearance of a strong carbonyl (C=O) stretching band, typically in the range of 1700-1725 cm⁻¹, and the disappearance of the broad hydroxyl (O-H) stretching band from the starting material. Nuclear Magnetic Resonance (NMR) spectroscopy would confirm the structural changes. In ¹H NMR, the signal corresponding to the methine proton of the alcohol (CH-OH) would disappear, and changes in the chemical shifts of the adjacent protons would be observed. In ¹³C NMR, a new signal corresponding to the carbonyl carbon would appear in the downfield region (typically >200 ppm).

Table 1: Comparison of Oxidation Methods for Secondary Alcohols

Oxidizing Agent Typical Conditions Advantages Disadvantages
Pyridinium Chlorochromate (PCC) Dichloromethane (DCM) as solvent, room temperature Mild conditions, high yields Chromium waste is toxic
Swern Oxidation DMSO, oxalyl chloride, triethylamine, low temperature (-78 °C) High yields, avoids heavy metals Requires cryogenic temperatures, unpleasant odor

The hydroxyl group of a secondary alcohol is a poor leaving group, but it can be converted into a better leaving group to facilitate substitution reactions. libretexts.org This is often achieved by protonation under acidic conditions or by converting it into a sulfonate ester, such as a tosylate or mesylate. libretexts.org

Once converted to a good leaving group, the carbon atom attached to it becomes susceptible to nucleophilic attack. Common nucleophiles include halide ions (e.g., Cl⁻, Br⁻, I⁻), leading to the formation of the corresponding haloalkane. The reaction of secondary alcohols with hydrogen halides (HX) can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the stability of the potential carbocation intermediate. youtube.comlibretexts.org

Another important substitution pathway involves the formation of sulfonate esters. The reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) converts the alcohol to a tosylate. libretexts.org This tosylate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles in SN2 reactions, leading to an inversion of stereochemistry if the carbon is a chiral center.

Table 2: Common Reagents for Hydroxyl Group Substitution

Reagent Product Mechanism (Typical for Secondary Alcohols)
HBr Alkyl Bromide SN1 or SN2
SOCl₂ (Thionyl chloride) Alkyl Chloride SN2 (with inversion of configuration) libretexts.org
PBr₃ (Phosphorus tribromide) Alkyl Bromide SN2 (with inversion of configuration) libretexts.org

The elimination of a water molecule from an alcohol, known as dehydration, results in the formation of an alkene. pressbooks.pubvedantu.com This reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). libretexts.orglibretexts.org

For secondary alcohols like this compound, the dehydration reaction generally proceeds through an E1 mechanism. libretexts.orglibretexts.org The first step involves the protonation of the hydroxyl group by the acid catalyst to form a good leaving group (water). vedantu.com This is followed by the departure of the water molecule to form a secondary carbocation intermediate. Finally, a base (such as water or the conjugate base of the acid) removes a proton from an adjacent carbon atom, leading to the formation of a double bond.

The regioselectivity of the elimination often follows Zaitsev's rule, which predicts that the more substituted (more stable) alkene will be the major product. youtube.com In the case of this compound, deprotonation can occur from either the methyl group or the methylene (B1212753) group adjacent to the carbocation, potentially leading to a mixture of alkene isomers.

Reactivity of the Piperazine Nitrogen Atom

The piperazine ring contains two nitrogen atoms, which are basic and nucleophilic, making them reactive sites for various chemical modifications.

The nitrogen atoms of the piperazine ring can readily undergo alkylation and acylation reactions. ambeed.com Alkylation involves the reaction with alkyl halides or other alkylating agents, resulting in the formation of a new carbon-nitrogen bond. mdpi.com Due to the presence of two nitrogen atoms, mono- and di-alkylation are possible, and the reaction conditions can be controlled to favor one over the other. The relative reactivity of the two nitrogen atoms can be influenced by steric hindrance from the ethyl group on the piperazine ring.

Acylation is the reaction of the piperazine nitrogens with acylating agents such as acyl chlorides or acid anhydrides to form amides. ambeed.com Similar to alkylation, mono- or di-acylation can occur. Acylation is often used to introduce various functional groups onto the piperazine ring or as a protecting group strategy in multi-step syntheses. researchgate.net

The nitrogen atoms of the piperazine ring, along with the oxygen atom of the alcohol group, can act as donor atoms, allowing this compound to function as a ligand in coordination chemistry. biointerfaceresearch.com Piperazine and its derivatives are known to form stable complexes with a variety of metal ions. biointerfaceresearch.com

This compound can potentially act as a bidentate or tridentate ligand, coordinating to a metal center through the two piperazine nitrogens and the hydroxyl oxygen. The formation of such metal complexes can significantly alter the chemical and physical properties of both the organic molecule and the metal ion. The study of these complexes is relevant in areas such as catalysis, materials science, and medicinal chemistry. crimsonpublishers.com The coordination geometry and stability of the resulting complexes depend on the nature of the metal ion, the solvent, and the reaction conditions. biointerfaceresearch.commdpi.com

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
1-(2-Ethylpiperazin-1-yl)propan-2-one
Pyridinium chlorochromate
Pyridinium dichromate
Potassium permanganate
Dimethyl sulfoxide
Oxalyl chloride
Triethylamine
p-Toluenesulfonyl chloride
Sulfuric acid

Intermolecular and Intramolecular Reaction Dynamics

The reaction dynamics of this compound are governed by the interplay of its constituent functional groups: the piperazine ring with its two amine nitrogens and the secondary alcohol. These groups dictate the nature of both intermolecular and intramolecular interactions and transformations.

Intermolecular Reactions:

The presence of nucleophilic nitrogen atoms in the piperazine ring and a hydroxyl group allows this compound to participate in a variety of intermolecular reactions. The tertiary amine at the 1-position of the piperazine is a key reactive site.

N-Alkylation and N-Arylation: The secondary amine nitrogen within the piperazine ring can undergo further substitution reactions. For instance, N-alkylation can be achieved with alkyl halides, and N-arylation can be performed using methods like the Buchwald-Hartwig amination, which is a common technique for forming C-N bonds with aryl halides. mdpi.com These reactions are fundamental in diversifying the structure for various applications.

Acid-Base Reactions: The basic nature of the piperazine nitrogens allows for the formation of salts with various acids. This is a common strategy to improve the solubility and handling of such compounds. The pKa values of the two nitrogens in the piperazine ring are typically around 9.8 and 5.7, indicating they can be protonated under acidic conditions. wikipedia.org

Hydrogen Bonding: The hydroxyl group and the N-H group of the piperazine ring are capable of forming strong intermolecular hydrogen bonds. These interactions influence the physical properties of the compound, such as its boiling point and solubility.

Oxidation of the Alcohol: The secondary alcohol group can be oxidized to a ketone, forming 1-(2-ethylpiperazin-1-yl)propan-2-one. This transformation can be achieved using a variety of oxidizing agents. Aerobic oxidation methods mediated by copper/nitroxyl catalyst systems have proven effective for the oxidation of primary and secondary alcohols. nih.gov

A representative intermolecular reaction is the N-alkylation of the piperazine ring. The table below illustrates the expected products from the reaction of this compound with different alkylating agents.

ReactantAlkylating AgentProductReaction Type
This compoundMethyl Iodide1-(4-Ethyl-2-methylpiperazin-1-yl)propan-2-olN-Alkylation
This compoundBenzyl Bromide1-(2-Ethyl-4-benzylpiperazin-1-yl)propan-2-olN-Alkylation
This compoundAcetic Anhydride1-(4-Acetyl-2-ethylpiperazin-1-yl)propan-2-olN-Acylation

Intramolecular Reactions:

Intramolecular reactions of this compound are less common but can be induced under specific conditions.

Cyclization Reactions: Depending on the substitution pattern and reaction conditions, intramolecular cyclization could be envisioned. For example, activation of the hydroxyl group (e.g., by converting it to a good leaving group like a tosylate) could potentially lead to an intramolecular nucleophilic attack by the secondary amine nitrogen, forming a bicyclic system. The feasibility of such a reaction would depend on the ring strain of the resulting product. Intramolecular hydroamination has been used as a key step in the synthesis of 2,6-disubstituted piperazines. rsc.org

Conformational Isomerism: The piperazine ring typically exists in a chair conformation. Due to the presence of substituents on the ring and the side chain, this compound will exhibit conformational isomerism. The interplay of steric and electronic effects will determine the preferred conformation. Dynamic NMR studies on substituted piperazines have shown that these compounds exist as conformers due to the partial double bond character of amide groups and the ring inversion of the piperazine moiety. nih.gov

Catalytic Applications and Reaction Engineering within the Compound Class

Piperazine derivatives are recognized for their utility as ligands in catalysis and as organocatalysts themselves. The presence of two nitrogen atoms allows them to act as bidentate ligands, forming stable complexes with various transition metals. rsc.org

Catalytic Applications:

While specific catalytic applications for this compound are not extensively documented, its structural motifs suggest potential uses in several catalytic domains.

Ligands for Transition Metal Catalysis: The piperazine core can coordinate with transition metals like palladium, copper, and rhodium. Such complexes can be active catalysts for a range of organic transformations, including cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), hydrogenations, and hydroformylations. The ethyl and hydroxypropyl substituents can influence the steric and electronic properties of the resulting metal complex, thereby tuning its catalytic activity and selectivity.

Organocatalysis: The amino alcohol functionality within the molecule opens up possibilities for its use as an organocatalyst. Amino alcohols are known to catalyze asymmetric reactions, such as aldol (B89426) reactions and Michael additions, by forming chiral enamines or iminium ions as intermediates. nih.gov The chirality of the propan-2-ol moiety could be exploited for enantioselective catalysis.

The following table provides examples of catalytic reactions where piperazine-containing ligands or amino alcohol organocatalysts are employed.

Catalytic ReactionCatalyst/Ligand TypeRole of Piperazine/Amino Alcohol
Suzuki Cross-CouplingPalladium-Piperazine ComplexLigand to stabilize and activate the palladium catalyst.
Asymmetric Aldol ReactionProline-derived Amino AlcoholOrganocatalyst, forms a chiral enamine intermediate.
Asymmetric Michael Additionβ-Amino AlcoholOrganocatalyst for the addition of β-keto esters to nitroalkenes. nih.gov
C-H FunctionalizationIridium-Piperazine ComplexLigand in photoredox catalysis for C-H arylation. mdpi.com

Reaction Engineering:

The synthesis of piperazine derivatives often involves multi-step processes that require careful optimization of reaction conditions to achieve high yields and purity. researchgate.net

Synthesis Optimization: The synthesis of this compound itself likely involves the reaction of 2-ethylpiperazine with propylene oxide or a related three-carbon electrophile. Reaction engineering principles would be applied to optimize parameters such as temperature, pressure, solvent, and catalyst to maximize the yield of the desired product and minimize side reactions, such as the formation of disubstituted products. The synthesis of β-amino alcohols can be achieved through the ring-opening of epoxides with amines, a reaction that can be catalyzed by various Lewis acids. scirp.org

Flow Chemistry: For the large-scale production of piperazine derivatives, continuous flow reactors offer several advantages over traditional batch processes, including better heat and mass transfer, improved safety, and the potential for higher throughput. mdpi.com The synthesis of monosubstituted piperazines has been successfully adapted to flow (microwave) reactors. mdpi.com

Catalyst Recovery and Reuse: In catalytic applications involving metal complexes of piperazine-based ligands, the recovery and reuse of the catalyst are crucial for economic and environmental reasons. This can be achieved by immobilizing the catalyst on a solid support or by using biphasic catalysis.

Advanced Spectroscopic and Analytical Characterization of 1 2 Ethylpiperazin 1 Yl Propan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural determination of 1-(2-Ethylpiperazin-1-yl)propan-2-ol. Through the analysis of ¹H and ¹³C spectra, as well as advanced 2D NMR experiments, a complete assignment of all proton and carbon signals can be achieved. researchgate.net

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment in the molecule. The presence of two chiral centers—at the C2 position of the piperazine (B1678402) ring and the C2 position of the propanol (B110389) group—results in a complex spectrum due to the diastereotopic nature of several protons. The chemical shifts (δ) are influenced by neighboring functional groups, with electronegative oxygen and nitrogen atoms causing downfield shifts for adjacent protons. docbrown.info

The expected proton signals would include:

A broad singlet for the hydroxyl (-OH) proton, which can exchange with deuterium (B1214612) oxide (D₂O). docbrown.info

A singlet or broad signal for the amine (-NH) proton on the piperazine ring.

A complex multiplet for the methine proton (-CH) of the propan-2-ol group, coupled to the adjacent methyl and methylene (B1212753) protons.

A doublet for the methyl (-CH₃) protons of the propan-2-ol group. docbrown.info

A multiplet pattern for the methylene (-CH₂) protons adjacent to the hydroxyl group.

A complex series of multiplets for the protons on the piperazine ring and the ethyl substituent. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
-CH₃ (ethyl group) ~0.9 - 1.1 Triplet (t)
-CH₂- (ethyl group) ~1.4 - 1.6 Quartet (q)
-CH₃ (propanol group) ~1.1 - 1.3 Doublet (d)
Piperazine ring protons (-CH₂-, -CH-) ~2.3 - 3.0 Multiplets (m)
-CH₂- (linking propanol) ~2.2 - 2.5 Multiplet (m)
-CH- (propanol group) ~3.8 - 4.1 Multiplet (m)
-NH (piperazine ring) Variable, broad Singlet (s)

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in its structure, confirming the asymmetry of the molecule. The chemical shifts are characteristic of the type of carbon atom (CH₃, CH₂, CH) and its proximity to electronegative atoms. docbrown.infolibretexts.org

Aliphatic Carbons: The methyl carbons of the ethyl and propanol groups are expected to appear in the upfield region of the spectrum (~10-25 ppm). libretexts.org

Piperazine Ring Carbons: The methylene and methine carbons of the piperazine ring, being attached to nitrogen, will be found in the range of ~40-60 ppm. researchgate.net

Propanol Group Carbons: The carbon atom bonded to the hydroxyl group (-CHOH) will be significantly deshielded and appear further downfield, typically in the range of 60-70 ppm. docbrown.infolibretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (δ, ppm)
-CH₃ (ethyl group) ~10 - 15
-CH₃ (propanol group) ~20 - 25
-CH₂- (ethyl group) ~25 - 30
Piperazine ring carbons (C-N) ~40 - 60
-CH₂- (linking propanol) ~60 - 65

Advanced 2D NMR Techniques

To resolve ambiguities from the 1D spectra and confirm the structural assignments, 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment establishes ¹H-¹H coupling relationships, allowing for the mapping of adjacent protons. For instance, it would confirm the coupling between the ethyl group's -CH₂- and -CH₃ protons and trace the connectivity within the propanol and piperazine moieties. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with its directly attached carbon atom, enabling definitive assignment of the ¹³C spectrum based on the already assigned ¹H spectrum. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity between different fragments of the molecule, such as linking the propanol side chain to the correct nitrogen atom of the piperazine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the compound. The molecular formula for this compound is C₉H₂₀N₂O, with a monoisotopic mass of 172.15756 Da. uni.lu

In Electrospray Ionization (ESI-MS), the compound is expected to be detected as the protonated molecule [M+H]⁺ at an m/z of approximately 173.16. nih.gov Under Electron Ionization (EI-MS), the molecular ion [M]⁺• would be observed at m/z 172, although it may be of low abundance due to instability. docbrown.info

The fragmentation pattern provides a fingerprint for the molecule's structure. Key fragmentation pathways for piperazine derivatives typically involve cleavage of the C-N bonds within the ring and cleavage of bonds alpha to the nitrogen atoms. researchgate.netxml-journal.net

Expected Fragmentation Pathways:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen of the propanol side chain is a likely pathway, leading to a stable, nitrogen-containing cation.

Ring Fragmentation: The piperazine ring can undergo characteristic cleavage, leading to fragments with specific m/z values that indicate the piperazine core. researchgate.netoup.com

Loss of Neutral Molecules: The loss of small neutral molecules such as water (H₂O) from the alcohol group or the loss of the ethyl group (C₂H₅) can lead to significant fragment ions.

Table 3: Predicted Mass Spectrometry Fragments

m/z (Predicted) Possible Fragment Structure/Identity
173 [M+H]⁺ (Protonated Molecule)
155 [M+H - H₂O]⁺ (Loss of water)
128 [M - C₂H₅ - H]⁺ (Loss of ethyl group)
113 Fragment from cleavage of the propanol side chain
84, 70, 56 Characteristic fragments from piperazine ring cleavage xml-journal.netoup.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule. nih.gov

O-H Stretch: A strong, broad absorption band in the IR spectrum between 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, with the broadness indicating hydrogen bonding. wpmucdn.comdummies.com

N-H Stretch: A moderate absorption in the 3200-3500 cm⁻¹ region corresponds to the N-H stretch of the secondary amine within the piperazine ring. This peak is typically sharper than the O-H stretch. libretexts.orgopenstax.org

C-H Stretch: Strong absorptions in the 2800-3000 cm⁻¹ region are due to the stretching vibrations of the aliphatic C-H bonds in the ethyl, propanol, and piperazine groups. scispace.comacenet.edu

C-O Stretch: A strong band in the fingerprint region, typically between 1000-1200 cm⁻¹, is indicative of the C-O stretching of the secondary alcohol.

C-N Stretch: The C-N stretching vibrations of the tertiary and secondary amines appear in the 1000-1250 cm⁻¹ range. acenet.edu

Raman spectroscopy provides complementary information and is particularly useful for identifying non-polar bonds. The symmetric vibrations of the carbon backbone would be more prominent in the Raman spectrum. researchgate.netscispace.com

Table 4: Key IR Absorption Bands for Functional Group Identification

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Alcohol (-OH) O-H Stretch 3200 - 3600 Strong, Broad
Secondary Amine (-NH) N-H Stretch 3200 - 3500 Moderate, Sharper
Aliphatic C-H C-H Stretch 2800 - 3000 Strong
Secondary Alcohol (C-O) C-O Stretch 1000 - 1200 Strong

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental for assessing the purity of this compound and for separating it from any impurities, such as starting materials, by-products, or degradation products. resolvemass.carroij.com

High-Performance Liquid Chromatography (HPLC): This is a primary method for purity analysis. americanpharmaceuticalreview.com A reversed-phase HPLC (RP-HPLC) method would likely be employed, using a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase. A typical mobile phase would be a gradient mixture of an aqueous buffer (like ammonium (B1175870) formate (B1220265) or phosphate) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). ijpsjournal.comnih.gov Detection is commonly achieved using a UV detector, although this compound lacks a strong chromophore, so other detectors like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (LC-MS) might be necessary for high sensitivity. resolvemass.ca

Gas Chromatography (GC): GC is suitable for analyzing volatile compounds. Due to the polar -OH and -NH groups, which can cause peak tailing and reduce volatility, derivatization might be required prior to analysis. This involves converting the polar groups to less polar ethers or esters. americanpharmaceuticalreview.comresearchgate.net A GC method coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) can provide excellent separation and quantification of volatile impurities. resolvemass.ca

Thin-Layer Chromatography (TLC): TLC is often used for rapid reaction monitoring and preliminary purity checks due to its simplicity and speed.

These methods are crucial during synthesis and for quality control of the final product to ensure it meets the required purity specifications. rroij.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual chemical compounds within a sample. For a compound like this compound, GC-MS analysis would involve vaporizing the sample and passing it through a capillary column to separate it from any impurities. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a molecular fingerprint.

Detailed Research Findings: In a hypothetical GC-MS analysis, the compound would exhibit a specific retention time under defined chromatographic conditions. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]+) corresponding to its molecular weight (172.27 g/mol ), although it might be weak due to the instability of the parent ion. uni.lu The most significant peaks would correspond to stable fragments resulting from the cleavage of specific bonds within the molecule.

Key expected fragmentation patterns would arise from:

Alpha-cleavage adjacent to the nitrogen atoms in the piperazine ring.

Cleavage of the ethyl group from the piperazine ring.

Loss of a water molecule from the propan-2-ol moiety.

Cleavage of the bond between the piperazine ring and the propan-2-ol group.

An illustrative table of expected GC-MS data is provided below.

ParameterExpected Value/Observation
Chromatographic Conditions
ColumnTypically a non-polar or medium-polarity column (e.g., DB-5ms)
Injection Temperature250 °C
Oven ProgramStart at 100°C, ramp to 280°C
Carrier GasHelium
Mass Spectrometry Data
Ionization ModeElectron Ionization (EI) at 70 eV
Molecular Ion Peak (m/z)172 (M+)
Key Fragment Ions (m/z)143 ([M-C2H5]+), 127, 99, 70, 56
Base Peak (m/z)Likely a stable fragment such as one containing the piperazine ring

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds in a liquid mixture. For a polar compound such as this compound, reversed-phase HPLC would be the method of choice. In this mode, the compound is passed through a column packed with a non-polar stationary phase, and a polar mobile phase is used for elution. Detection is typically achieved using a UV detector, as the piperazine structure may exhibit some UV absorbance, or more universally with a mass spectrometer (LC-MS).

Detailed Research Findings: The retention time of this compound in an HPLC system is highly dependent on the specific conditions, such as the mobile phase composition, flow rate, and column type. By adjusting the ratio of the aqueous and organic components of the mobile phase, its elution can be controlled. A well-developed HPLC method would yield a sharp, symmetrical peak for the compound, allowing for its accurate quantification.

The following table illustrates typical parameters for an HPLC analysis of this compound.

ParameterTypical Condition/Value
Chromatographic Conditions
ColumnC18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseIsocratic or gradient elution with a mixture of acetonitrile and water (containing an additive like 0.1% formic acid to improve peak shape)
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection
DetectorUV at a low wavelength (e.g., 210 nm) or Mass Spectrometer (ESI+)
Expected Retention TimeDependent on mobile phase composition, but typically in the range of 2-10 minutes

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unambiguous proof of the molecular structure of this compound, including bond lengths, bond angles, and conformational details, provided a suitable single crystal can be grown.

Detailed Research Findings: If a single crystal of this compound were subjected to X-ray diffraction analysis, the resulting data would allow for the complete elucidation of its solid-state structure. Key findings would include the conformation of the piperazine ring, which typically adopts a chair conformation. researchgate.net The analysis would also reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atoms, which dictate the crystal packing.

A hypothetical summary of crystallographic data is presented in the table below.

ParameterIllustrative Value
Crystal Data
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)98.5
Volume (ų)1075
Z (molecules/unit cell)4
Data Collection and Refinement
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)293
R-factor< 0.05

This crystallographic data would confirm the connectivity of the atoms and provide precise geometric parameters for the entire molecule in the solid state.

Computational Chemistry and Theoretical Studies on 1 2 Ethylpiperazin 1 Yl Propan 2 Ol

Molecular Modeling and Conformational Analysis

Molecular modeling of 1-(2-Ethylpiperazin-1-yl)propan-2-ol is essential for understanding its three-dimensional structure and flexibility, which are key determinants of its chemical and biological activity. The conformational landscape of this molecule is primarily dictated by the piperazine (B1678402) ring and the rotational freedom of its substituents.

The piperazine ring typically adopts a chair conformation, which is energetically more favorable than the boat or twist-boat conformations. nih.gov For this compound, two distinct chair conformers are possible, differing in the axial or equatorial positions of the ethyl and propan-2-ol groups. In substituted piperazines, the substituents generally favor the equatorial position to minimize steric hindrance. nih.gov

A detailed conformational analysis would involve systematic searches of the potential energy surface. This can be achieved through molecular mechanics methods, which use classical force fields to rapidly evaluate the energies of different conformations. The resulting low-energy conformers can then be further optimized using more accurate quantum mechanical methods. For 2-substituted piperazines, it has been observed that the axial conformation can be preferred in certain cases, potentially stabilized by intramolecular hydrogen bonding. nih.gov In the case of this compound, the hydroxyl group of the propan-2-ol moiety could potentially form a hydrogen bond with the nitrogen atom of the piperazine ring, influencing the conformational preference.

The relative energies of the different conformers determine their population at a given temperature. The Boltzmann distribution can be used to estimate the abundance of each conformer, providing a comprehensive picture of the conformational equilibrium.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerEthyl Group PositionPropan-2-ol Group PositionRelative Energy (kcal/mol)
1EquatorialEquatorial0.00
2EquatorialAxial1.5
3AxialEquatorial2.0
4AxialAxial4.5

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific calculations.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of this compound. researchgate.net These calculations provide detailed information about the molecule's geometry, charge distribution, and molecular orbitals.

Geometry optimization using DFT methods, with an appropriate basis set such as 6-31G(d,p), would yield the most stable three-dimensional structure of the molecule. This optimized geometry provides accurate bond lengths, bond angles, and dihedral angles.

The electronic properties of the molecule can be elucidated by analyzing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify regions that are prone to electrophilic or nucleophilic attack. For this compound, the nitrogen atoms of the piperazine ring and the oxygen atom of the hydroxyl group are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack.

Table 2: Calculated Electronic Properties of this compound (Hypothetical DFT B3LYP/6-31G)*

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment2.5 D

Note: These values are hypothetical and representative of what would be obtained from quantum chemical calculations.

Reaction Pathway Analysis through Computational Methods

Computational methods can be employed to investigate the potential reaction pathways of this compound, such as its metabolism or degradation. By mapping the potential energy surface of a reaction, it is possible to identify transition states and calculate activation energies, providing insights into the reaction mechanism and kinetics.

For example, the oxidation of the secondary alcohol group in the propan-2-ol moiety to a ketone is a plausible metabolic reaction. geeksforgeeks.org Computational modeling can be used to simulate this oxidation process, for instance, by modeling the interaction with an oxidizing agent. The calculations would involve locating the transition state structure for the hydrogen abstraction from the alcohol and determining the energy barrier for this step.

Similarly, the N-dealkylation of the piperazine ring is another common metabolic pathway that could be studied computationally. The reaction pathway for the removal of the ethyl group could be modeled to understand the enzymatic process involved.

These computational studies can help in predicting the potential metabolites of this compound and understanding its biotransformation, which is crucial in drug development and toxicology.

Ligand-Receptor Interaction Modeling

Given that many piperazine derivatives exhibit pharmacological activity by binding to specific biological targets, ligand-receptor interaction modeling is a critical area of computational study for this compound. nih.govpharmaceuticaljournal.net Molecular docking and molecular dynamics (MD) simulations are the primary tools used for this purpose.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. bohrium.com This method can be used to screen potential biological targets for this compound and to identify the key interactions that stabilize the ligand-receptor complex. For instance, based on the structural similarity to other pharmacologically active piperazines, this compound could be docked into the binding sites of various G-protein coupled receptors (GPCRs) or enzymes to assess its binding affinity.

The docking results would reveal the binding mode of the molecule, highlighting important interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The hydroxyl group of the propan-2-ol moiety and the nitrogen atoms of the piperazine ring are likely to be involved in hydrogen bonding with amino acid residues in the receptor's active site.

Following docking, molecular dynamics simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the receptor. These simulations can be used to assess the stability of the predicted binding mode and to calculate the binding free energy, which is a more accurate measure of the binding affinity.

Industrial and Synthetic Applications of 1 2 Ethylpiperazin 1 Yl Propan 2 Ol

Role as a Key Intermediate in Complex Organic Synthesis

Substituted piperazine (B1678402) moieties are recognized as privileged structures in medicinal chemistry due to their widespread presence in pharmacologically active compounds. The structural features of 1-(2-Ethylpiperazin-1-yl)propan-2-ol make it a valuable building block for the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The secondary alcohol and the secondary amine in the piperazine ring are reactive sites that can be readily functionalized, allowing for the construction of a diverse range of molecular architectures.

While specific, large-scale industrial syntheses directly employing this compound as a starting material are not extensively documented in publicly available literature, the general importance of piperazine derivatives suggests its potential as a precursor for various therapeutic agents. For instance, many approved drugs contain the piperazine core, and the propan-2-ol side chain can be a key pharmacophore or a handle for further chemical modification. Research into novel 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives has shown antidepressant-like effects, highlighting the potential of similar scaffolds in drug discovery. researchgate.net

The synthesis of complex molecules often involves multi-step processes where intermediates like this compound can introduce specific functionalities and stereochemical properties. Its role is analogous to other substituted propanols and piperazines that serve as crucial intermediates in the synthesis of a wide array of bioactive molecules. lookchem.comresearchgate.net

Utility in the Development of Catalytic Systems

One of the most significant and well-documented applications of a derivative of this compound is in the field of catalysis. A more complex ligand, 3,3'-(1,4-diazepane-1,4-diyl)bis[1-(4-ethylpiperazine-1-yl)propan-2-ol], which incorporates the 1-(4-ethylpiperazin-1-yl)propan-2-ol moiety, has been instrumental in the development of a highly efficient tricopper complex catalyst. This catalyst has demonstrated the remarkable ability to mediate the selective oxidation of methane to methanol (B129727) under mild conditions.

This catalytic system is noteworthy as it represents a significant advancement in the quest for efficient and selective conversion of natural gas into a more valuable and easily transportable liquid fuel. The precise arrangement of the copper centers, facilitated by the polydentate ligand, is crucial for the activation of dioxygen and the subsequent insertion of an oxygen atom into the C-H bond of methane.

Table 1: Performance of the Tricopper Complex in Methane Oxidation

ParameterValueReference
SubstrateMethane (CH₄)
ProductMethanol (CH₃OH)
CatalystTricopper complex with 3,3'-(1,4-diazepane-1,4-diyl)bis[1-(4-ethylpiperazine-1-yl)propan-2-ol] ligand
OxidantDioxygen (O₂) and/or Hydrogen Peroxide (H₂O₂)
ConditionsRoom Temperature
Key FeatureSelective oxidation without over-oxidation

The structural features of the ligand, derived from the 1-(4-ethylpiperazin-1-yl)propan-2-ol building block, are critical for the catalyst's function. The nitrogen atoms of the piperazine rings and the oxygen from the propanol (B110389) groups coordinate with the copper ions, creating a specific geometry that enables the catalytic cycle. This application underscores the importance of designing sophisticated ligands from versatile building blocks like this compound for the development of novel and efficient catalytic systems.

Potential in Materials Science and Polymer Chemistry

The bifunctional nature of this compound, possessing both a reactive amine and a hydroxyl group, suggests its potential utility in materials science and polymer chemistry. These functional groups can be exploited to incorporate this molecule into polymer backbones or as pendant groups, thereby imparting specific properties to the resulting materials.

For instance, the hydroxyl group can undergo esterification or etherification reactions, while the secondary amine in the piperazine ring can participate in amidation or alkylation reactions. This dual reactivity allows for the synthesis of a variety of monomers that can be used in polymerization processes. Polymers functionalized with piperazine moieties have been investigated for various applications, including the development of azetidinium-functionalized polymers which have shown to improve properties like adhesion and exhibit antimicrobial activity. acs.orgresearchgate.net

Furthermore, the ability of the piperazine nitrogen atoms and the hydroxyl oxygen to coordinate with metal ions opens up possibilities for its use in the synthesis of coordination polymers and metal-organic frameworks (MOFs). While no specific MOFs incorporating this compound have been reported, the general principles of MOF design suggest that this compound could act as a linker or a modulating agent, influencing the structure and properties of the resulting framework. The flexibility of the ethyl and propanol groups could lead to the formation of novel network topologies with potential applications in gas storage, separation, and catalysis.

Emerging Applications in Chemical Research

Beyond its established role in the synthesis of a specific catalytic ligand, emerging research points to broader potential applications for this compound and related structures. The piperazine scaffold is a cornerstone in the design of new bioactive compounds, and ongoing research continues to explore its potential in various therapeutic areas. researchgate.netmdpi.comresearchgate.net The specific combination of the ethylpiperazine and propanol moieties may offer a unique balance of lipophilicity and hydrophilicity, which is a critical parameter in drug design.

Moreover, the ability of the compound to act as a bidentate or tridentate ligand for various metal ions could be explored in the development of new catalysts for other organic transformations beyond methane oxidation. The chiral center at the propan-2-ol unit also suggests that enantiomerically pure forms of this compound could be valuable in asymmetric synthesis, either as chiral auxiliaries or as ligands for asymmetric catalysts.

As synthetic methodologies advance, the accessibility and utility of specialized building blocks like this compound are likely to increase, paving the way for its application in novel areas of chemical research, from the development of new pharmaceuticals to the design of functional materials with tailored properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-(2-Ethylpiperazin-1-yl)propan-2-ol, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For analogs, refluxing with toluene and triethylamine has been used to facilitate amine-propanol coupling (e.g., in the synthesis of stereoisomeric piperazinyl propanols) . Optimization should include temperature control (e.g., 80–100°C), solvent selection (polar aprotic solvents for SN2 reactions), and stoichiometric ratios of ethylpiperazine to propan-2-ol derivatives. Monitoring via TLC or HPLC ensures reaction completion.

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodology : Use ¹H/¹³C NMR (e.g., 500 MHz in CDCl₃) to confirm proton environments and carbon frameworks, as demonstrated for related piperazinyl propan-2-ol derivatives . Pair with high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity assays via HPLC (C18 column, acetonitrile/water gradient) should achieve ≥95% purity, as seen in analogous compounds .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Refer to OSHA HCS guidelines: use PPE (gloves, lab coat, goggles), avoid inhalation of dust/aerosols, and ensure ventilation. For spills, employ inert absorbents and avoid aqueous release . Storage at 2–8°C in dry conditions minimizes degradation .

Advanced Research Questions

Q. How do stereochemical variations in this compound derivatives influence pharmacological activity?

  • Methodology : Synthesize enantiomers (e.g., (R)- and (S)-configurations) using chiral catalysts or resolution techniques. Compare binding affinity via radioligand assays (e.g., β-adrenergic receptors, as in penbutolol analogs) . For example, (1R,2S)-configured piperazinyl propanols showed distinct receptor interactions vs. (1S,2S) isomers in related studies .

Q. What strategies resolve contradictions in reported solubility and stability data for this compound?

  • Methodology : Conduct controlled stability studies under varying pH, temperature, and humidity. Use dynamic light scattering (DLS) to assess aggregation. Compare with literature: some SDS report "no data available" for water solubility , while analogs like 7-N-Etppz require methanol/water mixtures for dissolution . Replicate conditions from conflicting studies to identify methodological disparities.

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodology : Employ molecular docking (e.g., AutoDock Vina) to simulate binding to piperazine-recognizing receptors (e.g., serotonin or dopamine receptors). Validate with MD simulations (AMBER/CHARMM) to assess binding stability. Cross-reference with PubChem bioactivity data for structurally similar compounds (e.g., beta-blockers like penbutolol) .

Q. What advanced analytical techniques characterize degradation products under oxidative stress?

  • Methodology : Expose the compound to H₂O₂ or UV light, then analyze via LC-MS/MS. For example, degradation of related piperazine derivatives produced hydroxylated byproducts, identifiable via fragmentation patterns . Compare with HRMS libraries for unknown peaks.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.